Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, trimethyl, and prop-2-en-1-yl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine with prop-2-en-1-yl halides in the presence of a base can yield the desired compound. The reaction conditions often require solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thienopyridines, oxides, and reduced derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate: Lacks the prop-2-en-1-yl group but shares the core structure.
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine: Similar structure but without the carboxylate group.
Uniqueness
Prop-2-en-1-yl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
prop-2-enyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-5-6-18-14(17)12-11(15)10-8(3)7(2)9(4)16-13(10)19-12/h5H,1,6,15H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUMWNGPDKFUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OCC=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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